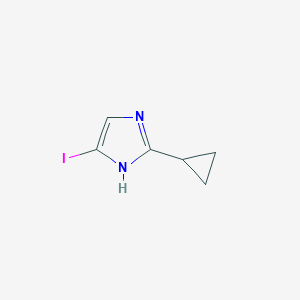

2-cyclopropyl-5-iodo-1H-imidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-cyclopropyl-5-iodo-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7IN2/c7-5-3-8-6(9-5)4-1-2-4/h3-4H,1-2H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUGIVUAOFKVFNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=C(N2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50621188 | |

| Record name | 2-Cyclopropyl-5-iodo-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

761426-65-7 | |

| Record name | 2-Cyclopropyl-5-iodo-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Computational and Theoretical Investigations on 2 Cyclopropyl 5 Iodo 1h Imidazole

Molecular Structure and Conformation Analysis

Quantum Chemical Calculations for Geometric Optimization and Electron Density Distribution

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in determining the most stable geometric structure of 2-cyclopropyl-5-iodo-1H-imidazole. These calculations systematically explore the potential energy surface of the molecule to find the geometry with the minimum energy. For a molecule of this nature, a common approach involves using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), which has been shown to provide a good balance of accuracy and computational cost for organic molecules, including imidazole (B134444) alkaloids. plos.orgnih.gov

The geometric optimization would likely reveal key bond lengths and angles. For instance, the C-I bond length is a critical parameter, influenced by the electronic nature of the imidazole ring. The geometry of the cyclopropyl (B3062369) group, specifically the bond lengths and the orientation relative to the imidazole ring, is also of significant interest.

A hypothetical table of optimized geometric parameters based on DFT calculations for similar structures is presented below.

| Parameter | Predicted Value (Å or °) |

| C2-N1 Bond Length | 1.38 |

| C2-N3 Bond Length | 1.33 |

| N1-C5 Bond Length | 1.37 |

| C4-C5 Bond Length | 1.36 |

| N3-C4 Bond Length | 1.39 |

| C5-I Bond Length | 2.05 |

| C2-C(cyclopropyl) Bond Length | 1.48 |

| C-C (cyclopropyl) Bond Length | 1.51 |

| N1-C2-N3 Bond Angle | 110 |

| C2-N3-C4 Bond Angle | 107 |

| N3-C4-C5 Bond Angle | 109 |

| C4-C5-N1 Bond Angle | 105 |

| C5-N1-C2 Bond Angle | 109 |

Analysis of Imidazole Ring Planarity and Aromaticity

The imidazole ring is known to be a planar and aromatic system. nih.gov However, the presence of bulky substituents like the cyclopropyl and iodo groups can potentially induce deviations from planarity. Computational methods can quantify the degree of planarity by calculating the dihedral angles within the ring. It is expected that even with these substituents, the imidazole ring in this compound will remain largely planar to maintain its aromatic stabilization.

Aromaticity is a key feature of the imidazole ring, contributing to its stability and chemical properties. Computational chemistry offers several tools to assess aromaticity. The Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion, where negative values inside the ring indicate aromatic character. Another common method is the Harmonic Oscillator Model of Aromaticity (HOMA), which is based on the analysis of bond length equalization. For a typical aromatic imidazole, a HOMA value close to 1 would be expected. The introduction of the electron-donating cyclopropyl group at the C2 position and the electron-withdrawing iodine atom at the C5 position will likely have opposing effects on the ring's electron density and, consequently, its aromaticity. A detailed computational study would be necessary to determine the net effect on the aromatic character of the ring.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is a powerful tool for investigating the step-by-step processes of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.

Transition State Analysis for Synthetic Pathways

The synthesis of this compound likely involves the formation of the 2-cyclopropyl-1H-imidazole intermediate followed by iodination. One common method for synthesizing 2-substituted imidazoles is the Debus-Radziszewski synthesis. nih.gov The subsequent iodination at the C5 position is an electrophilic substitution reaction. researchgate.netmdpi.com

Computational methods can be used to model the entire reaction pathway, including the identification and characterization of transition states. A transition state is a high-energy, unstable configuration of atoms that exists for a fleeting moment as reactants are converted into products. By locating the transition state structure for the iodination step, chemists can gain a deeper understanding of the reaction mechanism. For instance, in an electrophilic iodination, the transition state would likely involve the formation of a sigma complex (also known as an arenium ion) where the iodine atom is bonded to the C5 carbon of the imidazole ring, and the positive charge is delocalized over the ring. The geometry and energy of this transition state are critical for determining the reaction's feasibility and rate.

Energetic Profiles and Kinetic Studies of Chemical Transformations

The energy difference between the reactants and the transition state is the activation energy (Ea). A lower activation energy corresponds to a faster reaction rate. Computational studies can predict these activation energies, allowing for a comparison of different potential reaction pathways and the identification of the most favorable one. For the synthesis of this compound, computational analysis could, for example, compare the activation energies for iodination at different positions on the imidazole ring, explaining the observed regioselectivity for the C5 position.

A hypothetical table summarizing the energetic profile for the iodination of 2-cyclopropyl-1H-imidazole is shown below.

| Species | Relative Energy (kcal/mol) |

| Reactants (2-cyclopropyl-1H-imidazole + I2) | 0.0 |

| Transition State | +15.2 |

| Intermediate (Sigma Complex) | +5.7 |

| Products (this compound + HI) | -8.5 |

Spectroscopic Data Correlation and Prediction

Computational chemistry can accurately predict various spectroscopic properties, which is invaluable for the identification and characterization of new compounds.

DFT calculations can be employed to predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts of this compound. nih.govnih.gov The predicted spectra can then be compared with experimental data to confirm the molecular structure. The chemical shifts are highly sensitive to the electronic environment of each nucleus. The electron-withdrawing iodine atom is expected to deshield the adjacent protons and carbons, leading to higher chemical shifts (downfield). The cyclopropyl group will also have a characteristic influence on the NMR spectrum.

Vibrational spectroscopy, such as Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. Computational methods can calculate the vibrational frequencies and intensities of a molecule, generating a theoretical spectrum. researchgate.net These predicted spectra can aid in the assignment of experimental vibrational bands to specific molecular motions. For this compound, characteristic vibrational modes would include the N-H stretch, C-H stretches of the imidazole and cyclopropyl groups, C=C and C=N stretching modes of the imidazole ring, and the C-I stretching vibration.

A table of predicted key spectroscopic data is provided below.

| Spectroscopy | Feature | Predicted Value |

| 1H NMR | H4 Proton (ppm) | 7.2-7.5 |

| N-H Proton (ppm) | 12.0-13.0 | |

| Cyclopropyl Protons (ppm) | 0.8-1.5 | |

| 13C NMR | C2 Carbon (ppm) | 150-155 |

| C5 Carbon (ppm) | 80-90 | |

| C4 Carbon (ppm) | 120-125 | |

| IR | N-H Stretch (cm-1) | 3100-3200 |

| C-I Stretch (cm-1) | 500-600 |

Computational Prediction of Nuclear Magnetic Resonance (NMR) Chemical Shifts (¹H, ¹³C)

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the ¹H and ¹³C NMR chemical shifts of molecules like this compound. These predictions are crucial for the interpretation of experimental spectra and for confirming the molecular structure.

Detailed Research Findings: The prediction process typically involves optimizing the molecule's geometry and then calculating the magnetic shielding tensors using a selected DFT functional and basis set. The calculated shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

For this compound, ¹H NMR computations would focus on identifying the signals corresponding to the cyclopropyl group protons and the imidazole ring protons. The cyclopropyl protons are expected to appear in the upfield region, typically around 1.2–1.8 ppm. The iodine atom at the 5-position is predicted to have a deshielding effect on the adjacent imidazole proton (H-4), shifting its signal downfield.

In ¹³C NMR prediction, the carbons of the cyclopropyl group and the imidazole ring would be calculated. The presence of the electronegative iodine atom significantly influences the chemical shift of the directly bonded carbon (C-5), causing a substantial downfield shift. Studies on related imidazole derivatives show that substituent effects are key to accurately assigning spectral signals. researchgate.net While specific computational studies for this exact molecule are not widely published, the methodology is well-established and routinely applied in the characterization of novel heterocyclic compounds. nih.gov

Table 1: Predicted NMR Chemical Shifts Below is a representative table illustrating the type of data generated from computational NMR predictions. Note: These are hypothetical values for illustrative purposes based on known chemical shift ranges for similar structures, as specific computational data for this compound is not publicly available.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Imidazole C2 | - | ~145-150 |

| Imidazole C4 | ~7.0-7.5 | ~120-125 |

| Imidazole C5 | - | ~90-100 |

| Cyclopropyl CH | ~1.5-2.0 | ~10-15 |

| Cyclopropyl CH₂ | ~0.8-1.3 | ~5-10 |

Mass Spectrometry (HRMS) Fragmentation Pattern Prediction

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of this compound. Computational tools can predict the fragmentation patterns observed in mass spectra, aiding in structural elucidation.

Detailed Research Findings: The predicted molecular ion peak [M+H]⁺ for this compound (C₆H₇IN₂) would be at an m/z of approximately 235.97. Computational mass spectrometry involves simulating the ionization and subsequent fragmentation of the molecule. The most likely fragmentation pathways are predicted based on bond energies and the stability of the resulting fragments.

Key predicted fragmentations would include:

Loss of iodine: A common fragmentation for iodo-compounds, leading to a significant peak corresponding to the [M-I]⁺ fragment.

Cleavage of the cyclopropyl ring: The cyclopropyl group can undergo ring-opening or be lost as a radical or neutral molecule.

Imidazole ring fragmentation: The imidazole ring itself can break apart, although it is relatively stable.

Studies on related imidazole derivatives in mass spectrometry help to understand these patterns. For instance, research on imidazole dipeptides and other derivatives shows characteristic fragmentation that can be correlated with their structure. mdpi.comnih.gov

Table 2: Predicted HRMS Fragments This table shows potential fragments that would be predicted for this compound. Note: These are illustrative predictions.

| Fragment Ion | Proposed Structure | Predicted m/z |

| [M+H]⁺ | [C₆H₈IN₂]⁺ | 235.97 |

| [M-I]⁺ | [C₆H₈N₂]⁺ | 109.07 |

| [M-C₃H₅]⁺ | [C₃H₃IN₂]⁺ | 194.94 |

X-ray Diffraction (XRD) Data Analysis for Solid-State Structure Confirmation

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional structure of a molecule in the solid state. While experimental XRD provides the actual structure, computational methods can be used to predict the crystal packing and refine experimental data.

Detailed Research Findings: A computational analysis would start by predicting the most stable conformation of the this compound molecule in the gas phase. Then, crystal structure prediction algorithms would be used to generate plausible crystal packing arrangements. These predicted structures can be compared to experimental powder XRD patterns or used to solve the structure from single-crystal data.

Key structural parameters that would be determined and analyzed include:

The planarity of the imidazole ring.

The spatial orientation of the cyclopropyl group relative to the imidazole ring.

The C-I bond length, which is expected to be around 2.10 Å.

Intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the imidazole N-H and potential halogen bonding involving the iodine atom.

While a specific crystal structure for this compound is not found in open literature, analysis of related imidazole and cyclopropane-containing structures provides a basis for what to expect. beilstein-journals.org

Molecular Modeling for Biological Interactions

Molecular modeling techniques are indispensable for understanding how this compound might interact with biological macromolecules, such as enzymes and receptors, and for predicting its potential as a therapeutic agent.

Molecular Docking Studies with Biological Targets (e.g., Enzymes, Receptors)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).

Detailed Research Findings: Docking studies involving this compound would screen it against the binding sites of various target proteins. The imidazole core is a common motif in many enzyme inhibitors, and it can coordinate with metal ions in metalloenzymes or form hydrogen bonds with active site residues. nih.gov The cyclopropyl group can fit into hydrophobic pockets, while the iodine atom can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important for ligand-receptor binding.

For example, imidazole derivatives have been studied as inhibitors of enzymes like cytochrome P450s and as ligands for histamine (B1213489) receptors. Docking studies on related imidazole compounds against targets like protein tyrosine kinase and peroxiredoxin have shown the importance of specific interactions for binding affinity. researchgate.net The results are typically ranked using a scoring function that estimates the binding affinity, with more negative scores indicating stronger binding. nih.gov

Table 3: Example Molecular Docking Results This table illustrates hypothetical docking results for this compound against two potential enzyme targets.

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Cytochrome P450 3A4 | -8.5 | PHE-215, ALA-305, ILE-369 |

| Histamine H3 Receptor | -7.9 | TYR-115, ASP-114, TRP-371 |

Free Energy Calculations (e.g., MM-PBSA) for Binding Affinity Prediction

While docking provides a rapid assessment of binding, more rigorous methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) are used to calculate the free energy of binding with greater accuracy.

Detailed Research Findings: The MM-PBSA method calculates the binding free energy by combining molecular mechanics energy terms with a continuum solvation model. nih.gov This approach is computationally more demanding than docking but generally provides a better correlation with experimental binding affinities. mdpi.com The calculation involves running molecular dynamics simulations of the ligand-protein complex, the free protein, and the free ligand, and then computing the energy difference.

The binding free energy (ΔG_bind) is composed of changes in molecular mechanical energy, polar solvation energy, and nonpolar solvation energy upon binding. nih.gov Studies comparing MM-PBSA and MM-GBSA (Generalized Born Surface Area) on various protein-ligand systems show that the choice of method and parameters can significantly impact the results. nih.govresearchgate.net For a molecule like this compound, these calculations would provide a quantitative prediction of its binding strength to a specific biological target, helping to prioritize it for further experimental testing. nih.gov

Molecular Dynamics Simulations of Ligand-Target Complexes for Stability and Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the interaction between a ligand and its target over time, offering insights into the stability of the complex and the conformational changes that may occur.

Detailed Research Findings: An MD simulation of a this compound-protein complex would involve placing the docked structure in a simulated aqueous environment and calculating the forces on all atoms to model their motion over a period of nanoseconds to microseconds. nih.govacs.org

Analysis of the MD trajectory can reveal:

Stability of the binding pose: The root-mean-square deviation (RMSD) of the ligand and protein atoms is monitored to see if the initial binding pose is stable. rsc.org

Key interactions: The persistence of hydrogen bonds, hydrophobic contacts, and halogen bonds throughout the simulation can be analyzed. nih.gov

Conformational changes: Both the ligand and the protein may adopt different conformations upon binding, which can be crucial for biological activity. MD simulations can capture this induced fit phenomenon. youtube.com

Water dynamics: The role of water molecules in mediating the ligand-protein interaction can be investigated.

MD simulations on related imidazole complexes have been used to study interactions with targets like DNA and various enzymes, providing detailed mechanistic insights that are not available from static docking models. nih.govnih.gov

Stability and Degradation Pathway Prediction

Computational Prediction of Compound Stability under Varying pH and Temperature

There is currently no publicly available research that provides a computational prediction of the stability of this compound under varying pH and temperature conditions. Such studies would typically involve quantum chemical calculations, such as Density Functional Theory (DFT), to model the molecule's behavior at different protonation states (relevant to pH) and at elevated temperatures. These calculations could provide valuable insights into the compound's kinetic and thermodynamic stability, highlighting the conditions under which it is most stable and where degradation is likely to occur. The absence of this data means that formulators and researchers must rely on experimental studies, which may not always be available, to determine the compound's shelf-life and optimal storage conditions.

Identification of Potential Degradation Products and Mechanisms

Similarly, a detailed computational investigation into the potential degradation products and mechanisms of this compound is not present in the current scientific literature. Theoretical studies in this area would typically explore various degradation pathways, such as hydrolysis, oxidation, and photolysis. For instance, computational models could predict the likelihood of the C-I bond cleavage, which is often a primary degradation route for iodo-substituted heterocyclic compounds. Furthermore, these studies could identify the resulting molecular fragments and subsequent reaction products. Without such computational predictions, the identification of degradants relies solely on analytical techniques like mass spectrometry and chromatography performed on aged samples of the compound.

Q & A

Q. Methodological Answer :

- NMR : ¹H/¹³C NMR identifies cyclopropyl (δ 1.2–1.8 ppm, triplet) and iodine’s deshielding effect on adjacent imidazole protons .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 261.02 (C₇H₈IN₂⁺) .

- XRD : Resolve crystallographic data to confirm iodine’s spatial orientation and imidazole planarity .

Table 2 : Key Spectral Signatures

| Technique | Key Peaks/Data | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | 1.3 ppm (cyclopropane CH₂) | |

| HRMS | 261.02 [M+H]⁺ | |

| XRD | I–C bond length: 2.10 Å |

Advanced Research Question: How can contradictions in reported reactivity data (e.g., iodine substitution vs. ring-opening) be resolved?

Methodological Answer :

Contradictions arise from solvent polarity, temperature, or competing pathways. Strategies include:

- Kinetic vs. Thermodynamic Control : Vary reaction time/temperature to isolate intermediates (e.g., iodinated vs. ring-opened products) .

- Computational Modeling : Use DFT to calculate activation barriers for substitution vs. ring-opening pathways .

- Cross-Validation : Compare HPLC (for purity) and ¹H NMR (for structural integrity) across labs .

Advanced Research Question: What mechanistic insights explain its biological activity (e.g., enzyme inhibition)?

Q. Methodological Answer :

- Enzyme Assays : Test inhibition of cytochrome P450 isoforms (CYP3A4/CYP2D6) using fluorogenic substrates .

- Docking Studies : Simulate binding to imidazole-gpcr targets (e.g., histamine receptors) with AutoDock Vina .

- Isotopic Labeling : Use ¹²⁵I-labeled analogs to track biodistribution in cell cultures .

Table 3 : Example Bioactivity Data

| Target | IC₅₀ (μM) | Assay Type | Reference |

|---|---|---|---|

| CYP3A4 | 12.5 | Fluorescence-based | |

| Histamine H3 Receptor | 8.2 | Radioligand binding |

Advanced Research Question: How can computational methods predict its stability under varying pH and temperature?

Q. Methodological Answer :

- Accelerated Stability Studies : Expose to pH 1–13 at 40°C for 48h, monitor degradation via HPLC .

- DFT Calculations : Model hydrolysis pathways (e.g., iodine dissociation energy) .

- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (e.g., >200°C indicates thermal stability) .

Advanced Research Question: What strategies mitigate synthetic byproducts (e.g., diiodinated derivatives)?

Q. Methodological Answer :

- Regioselective Protection : Block reactive sites with tert-butyldimethylsilyl (TBS) groups before iodination .

- Solvent Screening : Polar aprotic solvents (DMF) favor mono-iodination; nonpolar solvents (toluene) increase diiodination risk .

- Real-Time Monitoring : Use in-situ IR to track iodine consumption and adjust reaction time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.